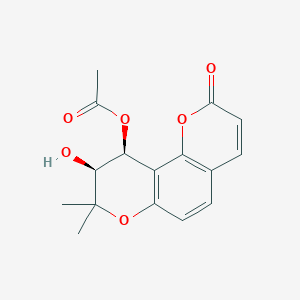

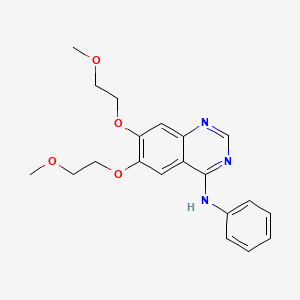

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives involves several steps, including nitration, reduction, cyclization, and functional group modifications. Specifically, for compounds like 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, the synthesis may involve nucleophilic substitution reactions, where a chloroquinazoline precursor is reacted with an amine under specific conditions to introduce the N-phenyl group (Gangjee et al., 1995).

Molecular Structure Analysis

The molecular structure of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is characterized by the quinazoline core, substituted with methoxyethoxy groups at positions 6 and 7, and an N-phenyl group. This structure can be confirmed through spectroscopic methods such as NMR and MS, providing insights into the compound's electronic and spatial configuration which influences its reactivity and interactions (Min Wang et al., 2015).

Chemical Reactions and Properties

Quinazoline derivatives can participate in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and conjugation processes. These reactions are often influenced by the electron-withdrawing or donating nature of the substituents attached to the quinazoline core. The presence of methoxyethoxy and N-phenyl groups in 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine could affect its reactivity towards electrophiles and nucleophiles, impacting its chemical stability and reactivity profile (Ragaini et al., 2004).

Physical Properties Analysis

The physical properties of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, such as solubility, melting point, and crystallinity, are crucial for its handling and application in research and development. These properties are determined by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and X-ray crystallography (Gotoh et al., 2013).

Chemical Properties Analysis

The chemical properties of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, including its acidity, basicity, and reactivity towards various chemical reagents, are influenced by the quinazoline core and the substituents attached to it. Studies on similar quinazoline derivatives provide insights into the electron distribution within the molecule and how it affects reactions like protonation, deprotonation, and complexation with metal ions (Stol et al., 2007).

科学的研究の応用

Anticancer Activity : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound closely related to 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, has been identified as a potent inducer of apoptosis and a promising anticancer clinical candidate. It has shown efficacy in human MX-1 breast and other mouse xenograft cancer models, as well as excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Antibacterial and Antioxidant Activities : Bis-triazole derivatives with methoxy groups, including structures similar to the compound , have demonstrated effective antibacterial, antielastase, antiurease, and antioxidant activities (Sokmen et al., 2013).

Chemical Synthesis Applications : The compound has been involved in studies focusing on chemical synthesis methods. For example, efficient Rh-catalyzed ortho C-H amination of 2-arylquinazolin-4(3H)-one using N-benzoate alkylamines has been reported, showcasing the compound's utility in chemical synthesis processes (Zhang et al., 2018).

Dental Composite Application : Related quinazoline derivatives have been synthesized for potential applications in modern dental composite systems, demonstrating promising results in photopolymerization characteristics and physical properties (Wu et al., 2006).

Antitumor Activity of Ferrocene-Based Derivatives : Ferrocene analogues based on a 6,7-dimethoxy-N-phenylquinazolin-4-amine template, closely related to the compound , have been synthesized and tested for anticancer activity against the epidermal growth factor receptor (EGFR), showing promising results (Amin et al., 2013).

In Vitro Antitumor Activity : Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which share structural similarities with the compound, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cells (Károlyi et al., 2012).

Safety And Hazards

将来の方向性

The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .

特性

IUPAC Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPRWDRWNAAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)